![molecular formula C29H35BrO4 B14323627 1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene CAS No. 105705-42-8](/img/structure/B14323627.png)
1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is an organic compound characterized by its complex structure, which includes a bromine atom, diethoxypentyl groups, and phenylene rings connected by oxymethylene linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene typically involves multi-step organic reactions. One common approach is to start with a brominated phenylene derivative, which undergoes a series of reactions including alkylation, etherification, and coupling reactions. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenylene rings can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene involves its interaction with specific molecular targets. The bromine atom and phenylene rings can participate in various binding interactions, while the diethoxypentyl groups may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{[4-Bromo-5-(3,3-dimethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Similar structure with methoxy groups instead of ethoxy groups.
1,1’-{[4-Chloro-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Chlorine atom instead of bromine.
1,1’-{[4-Bromo-5-(3,3-diethoxyhexyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Longer alkyl chain.
Uniqueness
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is unique due to its specific combination of bromine, diethoxypentyl groups, and phenylene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
105705-42-8 |
|---|---|
Molekularformel |
C29H35BrO4 |
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
2-bromo-1-(3,3-diethoxypentyl)-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C29H35BrO4/c1-4-29(33-5-2,34-6-3)18-17-25-19-26(31-21-23-13-9-7-10-14-23)20-27(28(25)30)32-22-24-15-11-8-12-16-24/h7-16,19-20H,4-6,17-18,21-22H2,1-3H3 |
InChI-Schlüssel |
ZCPUFCNHHAGDSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


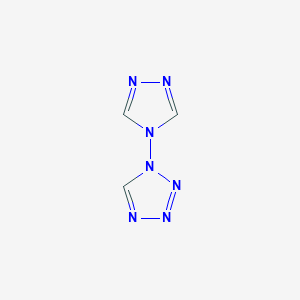
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
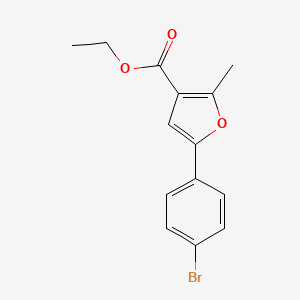
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
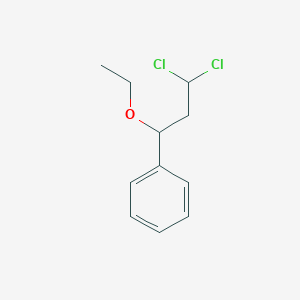

![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
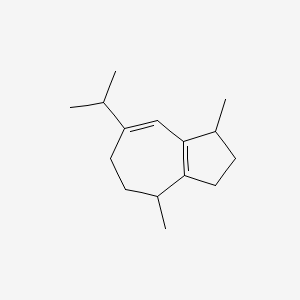
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
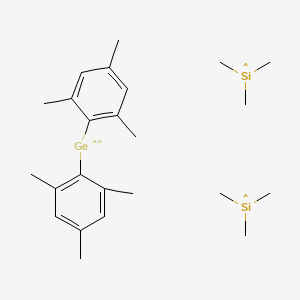
![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
